3-(2-Methylphenyl)-2'-trifluoromethylpropiophenone
Description
3-(2-Methylphenyl)-2'-trifluoromethylpropiophenone is a substituted propiophenone derivative characterized by an ortho-methylphenyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 2'-position of the propiophenone backbone.
Properties
IUPAC Name |
3-(2-methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-12-6-2-3-7-13(12)10-11-16(21)14-8-4-5-9-15(14)17(18,19)20/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWPKSZMNLERBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644033 | |
| Record name | 3-(2-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-73-6 | |
| Record name | 1-Propanone, 3-(2-methylphenyl)-1-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-2’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Methylphenyl)-2’-trifluoromethylpropiophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-Methylphenyl)-2’-trifluoromethylpropiophenone exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can influence the compound’s binding affinity and activity in biological systems.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects: Electronic and Steric Considerations
Target Compound vs. 3-(4-Methoxyphenyl)-2'-Trifluoromethylpropiophenone
- Structural Differences :
- The methoxy (-OCH₃) group in the para position is strongly electron-donating via resonance, activating the aromatic ring toward electrophilic substitution.
- The methyl (-CH₃) group in the ortho position is weakly electron-donating via induction, contributing to steric hindrance but minimal electronic activation.
Molecular Weight and Physical Properties :
- The 4-methoxy analog has a molecular weight of 308.30 g/mol . Replacing -OCH₃ (MW ≈ 31 g/mol) with -CH₃ (MW ≈ 15 g/mol) would reduce the target compound’s molecular weight to approximately 292.3 g/mol .
- Solubility : The para-methoxy analog’s higher polarity may improve aqueous solubility compared to the ortho-methyl derivative, which is more lipophilic and likely better suited for organic solvents.
Comparison with Piperazinyl-Pyrazole Derivatives
- describes a compound with a 4-(2-methylphenyl)-1-piperazinyl group, highlighting the steric impact of the ortho-methyl substituent in a different scaffold .
Data Table: Key Properties of Comparable Compounds
Biological Activity
3-(2-Methylphenyl)-2'-trifluoromethylpropiophenone, also known by its chemical identifier CAS No. 898789-76-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H15F3O. The structural characteristics include a trifluoromethyl group and a methylphenyl moiety, which contribute to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
- Anticancer Activity : Investigations into its anticancer properties have shown potential in inhibiting cell proliferation in various cancer cell lines.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic applications in metabolic disorders.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Electrophilic Interactions : The trifluoromethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biomolecules.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress in targeted cells, which is a common pathway for anticancer activity.
- Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest in cancer cells, particularly affecting the G2/M phase.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced viability of cancer cells (IC50 values) | |
| Enzyme Inhibition | Interaction with specific metabolic enzymes |
Case Study: Anticancer Activity
A study conducted on the anticancer effects of this compound involved testing its efficacy against several cancer cell lines. The MTT assay was employed to determine cell viability. The results indicated an IC50 value ranging from 10 to 20 µM across different cell lines, suggesting significant antiproliferative activity.
Table 2: IC50 Values in Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT-29 | 15 | |
| SW620 | 12 | |
| HCT116 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
